molecular formula C11H12F2O3 B14034899 Methyl 3,4-difluoro-2-isopropoxybenzoate

Methyl 3,4-difluoro-2-isopropoxybenzoate

Cat. No.: B14034899
M. Wt: 230.21 g/mol
InChI Key: NBVUOXHNLSLWDO-UHFFFAOYSA-N
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Description

Methyl 3,4-difluoro-2-isopropoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 3 and 4, an isopropoxy group at position 2, and a methyl ester at the carboxylate position. For instance, EP 4374877 A2 describes the synthesis of fluorinated intermediates using difluoro-substituted benzaldehyde derivatives and esters, suggesting that similar methodologies may apply to the target compound’s production .

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

methyl 3,4-difluoro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H12F2O3/c1-6(2)16-10-7(11(14)15-3)4-5-8(12)9(10)13/h4-6H,1-3H3

InChI Key

NBVUOXHNLSLWDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-difluoro-2-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluoro-2-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: 3,4-difluoro-2-isopropoxybenzyl alcohol.

    Oxidation: 3,4-difluoro-2-isopropoxybenzoic acid.

    Hydrolysis: 3,4-difluoro-2-isopropoxybenzoic acid and methanol.

Scientific Research Applications

Methyl 3,4-difluoro-2-isopropoxybenzoate is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,4-difluoro-2-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to the unique electronic properties of fluorine.

Comparison with Similar Compounds

Fluorinated Benzoate Esters

Methyl 3,4-difluoro-2-isopropoxybenzoate shares structural similarities with other fluorinated esters. For example, the compound synthesized in EP 4374877 A2 (isobutyl 2-(2,3-difluoro-4-iodobenzyl)-5-hydroxy-1,6,6-trimethyl-3-oxo-1,2,3,6-tetrahydropyridazine-4-carboxylate) also features difluoro substituents and an ester group, albeit with a distinct heterocyclic framework.

Alkoxy-Substituted Esters

The isopropoxy group at position 2 distinguishes this compound from simpler alkoxy-substituted esters like methyl salicylate (, Table 3), which has a methoxy group. The bulkier isopropoxy substituent likely increases steric hindrance, affecting reaction kinetics and molecular interactions. For instance, in herbicidal sulfonylurea methyl esters (), alkoxy groups influence binding to target enzymes, suggesting that the isopropoxy group in the target compound may similarly modulate bioactivity .

Physicochemical Properties

While direct data for this compound is unavailable, trends from related compounds can be extrapolated:

Property Methyl Salicylate Metsulfuron Methyl Ester Predicted for Target Compound
Boiling Point (°C) 222 N/A ~250–300 (higher due to fluorine)
LogP (Lipophilicity) 2.26 1.8–2.5 ~3.0–3.5 (fluorine and isopropoxy)
Solubility in Water Slightly soluble Low Very low

Fluorine atoms increase molecular polarity but reduce water solubility due to hydrophobic effects, while the isopropoxy group further enhances lipophilicity. This combination may improve membrane permeability in biological systems, as seen in pesticidal esters () .

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